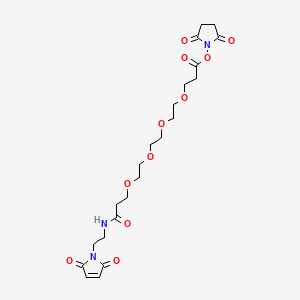
MAL-Tetra-EG-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAL-Tetra-EG-OSu, also known as Maleimide-Tetraethylene Glycol-N-Hydroxysuccinimide Ester, is a compound widely used in bioconjugation and drug delivery systems. It is a PEG linker that facilitates the conjugation of antibodies to drugs, forming antibody-drug conjugates (ADCs). This compound is particularly valued for its stability and efficiency in forming stable linkages between molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAL-Tetra-EG-OSu typically involves the reaction of maleimide with tetraethylene glycol and N-hydroxysuccinimide. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: MAL-Tetra-EG-OSu primarily undergoes nucleophilic substitution reactions. The maleimide group reacts with thiol groups on proteins or other molecules, forming stable thioether bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include thiol-containing compounds, such as cysteine residues on proteins. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH to facilitate the nucleophilic attack on the maleimide group .
Major Products Formed: The major products formed from reactions involving this compound are thioether-linked conjugates. These products are highly stable and resistant to hydrolysis, making them suitable for various biomedical applications .
Scientific Research Applications
MAL-Tetra-EG-OSu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a linker for the synthesis of complex molecules. Its ability to form stable thioether bonds makes it valuable in the construction of multi-functional compounds .
Biology: In biological research, this compound is used for the conjugation of proteins, peptides, and other biomolecules. This allows for the creation of bioconjugates that can be used in various assays and diagnostic applications .
Medicine: In medicine, this compound is a key component in the development of antibody-drug conjugates (ADCs). These conjugates are used in targeted cancer therapies, where the drug is specifically delivered to cancer cells, minimizing side effects and improving therapeutic efficacy .
Industry: In industrial applications, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable linkages between different molecules makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of MAL-Tetra-EG-OSu involves the formation of stable thioether bonds between the maleimide group and thiol groups on target molecules. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The resulting conjugates are stable and resistant to hydrolysis, making them suitable for various applications .
Comparison with Similar Compounds
MAL-Tetra-EG-OSu is often compared with other PEG linkers, such as Mal-PEG4-NHS ester. While both compounds serve similar functions in bioconjugation, this compound is unique in its ability to form highly stable thioether bonds. This makes it particularly valuable in applications where stability is crucial .
List of Similar Compounds:- Mal-PEG4-NHS ester
- Mal-PEG4-OPFP ester
- Mal-PEG4-SCM ester
Each of these compounds has its own unique properties and applications, but this compound stands out for its stability and efficiency in forming stable linkages .
Properties
Molecular Formula |
C22H31N3O11 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H31N3O11/c26-17(23-7-8-24-18(27)1-2-19(24)28)5-9-32-11-13-34-15-16-35-14-12-33-10-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26) |
InChI Key |
WAMSCLNNOCBMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)NCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















